molecular formula C7H6ClFN2O B13698637 4-chloro-3-fluoro-N'-hydroxybenzenecarboximidamide

4-chloro-3-fluoro-N'-hydroxybenzenecarboximidamide

Katalognummer: B13698637
Molekulargewicht: 188.59 g/mol
InChI-Schlüssel: ASCQUIGPFUTFHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzenecarboximidamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce a nitro group, followed by halogenation to add chloro and fluoro substituents. The nitro group is then reduced to an amine, which is subsequently converted to the hydroxybenzenecarboximidamide through a series of reactions involving hydroxylamine and other reagents .

Industrial Production Methods

Industrial production of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide is unique due to the combination of chloro, fluoro, and hydroxy functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H6ClFN2O

Molekulargewicht

188.59 g/mol

IUPAC-Name

4-chloro-3-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI-Schlüssel

ASCQUIGPFUTFHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=NO)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.